



An In-depth Technical Guide on 4-[2-(2-propenyloxy)ethoxy]benzoic acid

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Compound of Interest

Benzoic acid, 4-[2-(2propenyloxy)ethoxy]
Cat. No.:

B1357398

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Abstract

This technical guide provides a comprehensive overview of 4-[2-(2-propenyloxy)ethoxy]benzoic acid (CAS No. 153881-37-9), a benzoic acid derivative with potential applications in chemical synthesis and drug discovery. This document details the compound's chemical identity, properties, and a comprehensive synthesis protocol. While direct biological data for this specific compound is limited in publicly available literature, this guide also summarizes the known biological activities of structurally related benzoic acid derivatives to provide a context for potential future research.

Chemical Identity and Properties

IUPAC Name: 4-[2-(2-propenyloxy)ethoxy]benzoic acid

Common Name: 4-[2-(allyloxy)ethoxy]benzoic acid

CAS Number: 153881-37-9

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol



Property	Value	Reference
Melting Point	120-123 °C	[1]
Appearance	Solid	
Solubility	Soluble in organic solvents such as ethyl acetate and DMSO.	[1]

Synthesis Workflow

The synthesis of 4-[2-(allyloxy)ethoxy]benzoic acid can be achieved through a two-step process starting from ethyl 4-hydroxybenzoate. The workflow involves the introduction of the allyloxyethoxy side chain via Williamson ether synthesis, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.



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Caption: Synthesis workflow for 4-[2-(2-propenyloxy)ethoxy]benzoic acid.

Experimental Protocol

This protocol is adapted from the synthesis of related compounds and provides a reliable method for obtaining 4-[2-(allyloxy)ethoxy]benzoic acid.[1]

Materials:

Ethyl 4-hydroxybenzoate



- 2-(2-propenyloxy)ethyl 4-methylbenzenesulfonate (Allyloxyethyl tosylate)
- Potassium carbonate (K₂CO₃)
- Acetone
- Ethyl acetate
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Magnesium sulfate (MgSO₄)

Step 1: Synthesis of Ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate

- In a round-bottom flask, combine ethyl 4-hydroxybenzoate (1 equivalent), 2-(2-propenyloxy)ethyl 4-methylbenzenesulfonate (1 equivalent), and potassium carbonate (3 equivalents) in acetone.
- Heat the mixture at 70°C for 8 hours with stirring.
- After 8 hours, continue stirring the reaction mixture at room temperature for an additional 12 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, filter the solid precipitate and evaporate the acetone from the filtrate.
- Dissolve the residue in ethyl acetate and wash sequentially with 2 M NaOH solution and water.
- Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate.

Step 2: Synthesis of 4-[2-(2-propenyloxy)ethoxy]benzoic acid



- Heat the crude ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate with 5 M NaOH solution at 100°C for 2 hours.
- Cool the reaction mixture to room temperature and acidify with concentrated HCl until a precipitate forms.
- Filter the precipitate, wash with cold water, and dry to yield 4-[2-(2-propenyloxy)ethoxy]benzoic acid.
- The final product can be further purified by recrystallization.

Characterization Data:

- Yield: 69%[1]
- ¹H-NMR (200 MHz, DMSO-d₆) δ (ppm): 12.60 (bs, 1H, COOH), 7.88 (d, J = 9.0 Hz, 2H, Ar-H²,⁶), 7.02 (d, J = 9.0 Hz, 2H, Ar-H³,⁵), 5.89 (ddt, J = 17.3, 10.5, 5.3 Hz, 1H, -CH=), 5.26 (dq, J = 17.3, 1.8 Hz, 1H, =CH₂), 5.18–5.11 (m, 1H, =CH₂), 4.20–4.16 (m, 2H, ArOCH₂), 4.01 (dt, J = 5.3, 1.6 Hz, 2H, -CH₂CH=), 3.75–3.71 (m, 2H, CH₂Oallyl).[1]
- ¹³C-NMR (50 MHz, DMSO-d₆) δ (ppm): 166.94, 162.05, 135.03, 131.30, 123.03, 116.52, 114.25, 71.10, 67.91, 67.37.[1]

Biological Activity (of Related Compounds)

Direct experimental data on the biological activity, toxicity, and pharmacokinetic profile of 4-[2-(2-propenyloxy)ethoxy]benzoic acid is not extensively available in the current scientific literature. However, studies on structurally similar benzoic acid derivatives have revealed a range of biological activities, which may suggest potential areas of investigation for the title compound.



Compound	Biological Activity	Reference
Benzoic acid-4-ethoxyethyl ester	Antioxidant and antibacterial	
	activity. A major component of	
	a Marsilea minuta leaf extract,	
	it showed promising activity	
	against foodborne pathogens.	
2-hydroxy-4-methoxy benzoic acid	Hepatoprotective effects. It has	_
	been shown to attenuate	
	carbon tetrachloride-induced	
	liver toxicity in rats through	
	anti-inflammatory and	
	antioxidant mechanisms.	
Benzoic Acid	Generally recognized as safe	_
	(GRAS) for use as a food	
	preservative. Some studies	
	have investigated its toxicity at	
	high doses.	

It is crucial to emphasize that these findings are for structurally related molecules and should not be directly extrapolated to 4-[2-(2-propenyloxy)ethoxy]benzoic acid. Further research is required to determine the specific biological profile of the title compound.

Potential Applications and Future Directions

The structure of 4-[2-(2-propenyloxy)ethoxy]benzoic acid, featuring a carboxylic acid handle, an ether linkage, and a terminal allyl group, makes it a versatile building block in organic synthesis. The carboxylic acid can be readily converted to esters, amides, or other derivatives, while the allyl group is amenable to a variety of chemical transformations, including addition reactions and cross-coupling.

Given the biological activities observed in related benzoic acid derivatives, future research could explore the potential of 4-[2-(2-propenyloxy)ethoxy]benzoic acid and its derivatives in areas such as:



- Antimicrobial drug discovery: Investigating its activity against a panel of bacterial and fungal pathogens.
- Antioxidant and anti-inflammatory studies: Evaluating its potential to mitigate oxidative stress and inflammation in various disease models.
- Polymer and materials science: The allyl functionality allows for its incorporation into polymer chains, potentially leading to novel materials with specific properties.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and a robust synthesis protocol for 4-[2-(2-propenyloxy)ethoxy]benzoic acid. While direct biological data is currently lacking, the information on related compounds suggests that this molecule could be a valuable starting point for further investigation in medicinal chemistry and materials science. The detailed experimental procedures and compiled data herein serve as a valuable resource for researchers interested in exploring the potential of this and similar benzoic acid derivatives.

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References

- 1. rsc.org [rsc.org]
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